

"erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid chemical structure and formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid

Cat. No.: B15546596

[Get Quote](#)

An In-Depth Technical Guide to erythro-9,10-Dihydroxy-12(Z)-octadecenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid**, a dihydroxy fatty acid belonging to the oxylipin family. We will delve into its chemical structure, physicochemical properties, putative biological significance, and the analytical methodologies required for its robust quantification. This document is designed to serve as a foundational resource for professionals engaged in lipid research, toxicology, and the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid is an oxidized metabolite derived from polyunsaturated fatty acids. Its structure is characterized by an 18-carbon chain with a carboxylic acid terminus, two hydroxyl groups at the 9th and 10th carbon positions, and a *cis* (Z) double bond at the 12th position.^{[1][2]} The "erythro" designation specifies the relative stereochemistry of the two adjacent hydroxyl groups, indicating they are on opposite sides of the carbon chain in a Fischer projection. This stereochemical precision is critical for its interaction with biological systems.

Quantitative data and key identifiers for the compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid	[1] [2]
CAS Number	59959-49-8	[3] [4]
Molecular Formula	C ₁₈ H ₃₄ O ₄	[3] [4] [5]
Molecular Weight	314.46 g/mol	[3] [4] [5]
InChI Key	XEBKSQSGNGRWDW-RBXPHNRJNA-N	[4]
Canonical SMILES	CCCC/C=C\C--INVALID-LINK--O)O">C@HO	[6]
Synonyms	Leukotoxin diol, (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid	[1] [2]

Synthesis and Formation Pathways

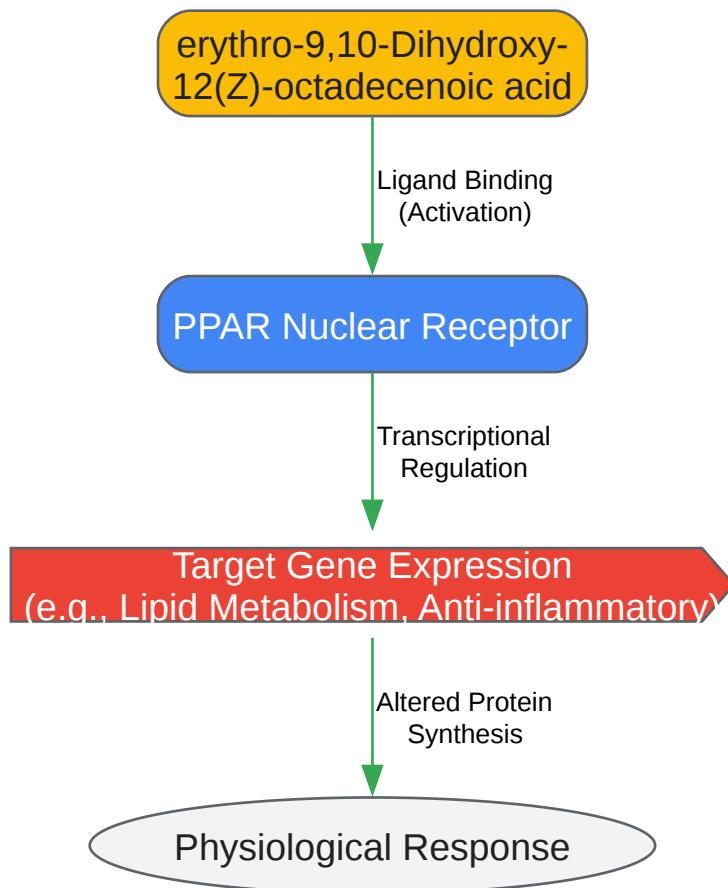
The formation of dihydroxy fatty acids such as this one is a hallmark of oxidative metabolism. In biological systems, the synthesis often proceeds through an epoxide intermediate formed from a polyunsaturated fatty acid precursor like linoleic acid. This epoxide is subsequently hydrolyzed by epoxide hydrolase enzymes, leading to the formation of the vicinal diol. The stereochemistry of the final product (erythro vs. threo) is dictated by the stereochemistry of the precursor epoxide and the mechanism of the hydrolase.

A generalized synthetic pathway, which can be replicated chemically or occurs enzymatically, is illustrated below. The chemical synthesis often involves the oxidation of an alkene using a peroxy acid to form the epoxide, followed by acid-catalyzed hydrolysis.

[Click to download full resolution via product page](#)

Generalized pathway for the formation of dihydroxy fatty acids.

Biological Significance and Putative Mechanism of Action


While this specific molecule is primarily available as a research chemical, its structural class provides significant clues to its potential biological role.[\[3\]](#)[\[5\]](#)

The "Leukotoxin Diol" Connection

One of its key synonyms is "Leukotoxin diol".[\[2\]](#) Leukotoxins are cytotoxic molecules, often produced by pathogenic bacteria, that can damage or kill leukocytes (white blood cells). These toxins are frequently epoxides of fatty acids. The conversion of a toxic epoxide (leukotoxin) into its corresponding diol (leukotoxin diol) is a critical detoxification step mediated by epoxide hydrolases in host organisms. Therefore, the presence of **erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid** in a biological system could serve as a biomarker for exposure to its parent epoxide toxin and the subsequent detoxification response.

Signaling Roles of Oxylipins

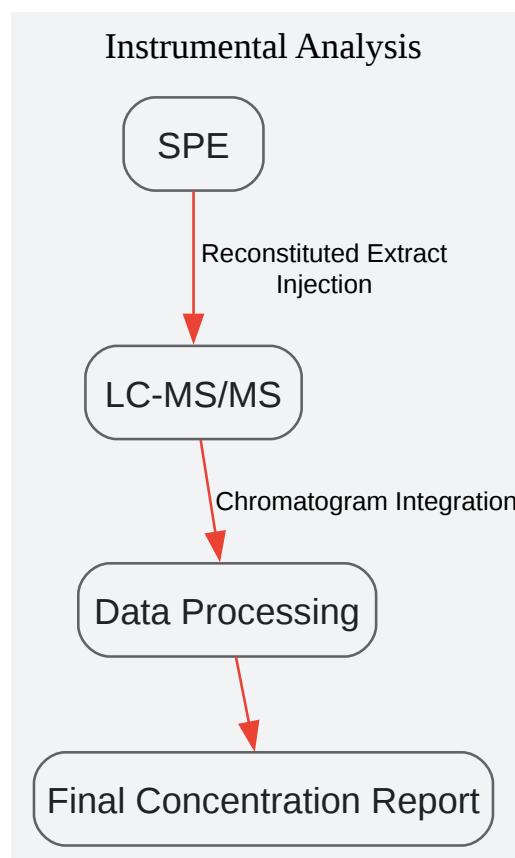
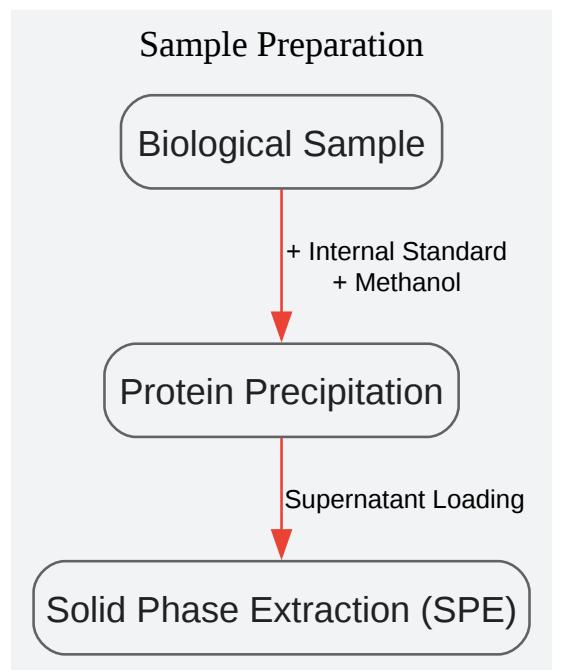
As an oxylipin, it may also possess intrinsic signaling activity. Many dihydroxy fatty acids are known to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation. The related saturated compound, 9,10-dihydroxystearic acid, has been shown to improve glucose tolerance and insulin sensitivity in animal models, effects often mediated by PPARs.[\[7\]](#) Binding of a lipid ligand like this one to a PPAR could initiate a signaling cascade leading to changes in gene expression and a corresponding biological response.

[Click to download full resolution via product page](#)

Putative signaling pathway via nuclear receptor activation.

Experimental Protocol: Quantification by LC-MS/MS

For researchers aiming to quantify this analyte in biological matrices (e.g., plasma, cell culture supernatant), a robust and validated analytical method is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.



Causality in Method Design

The protocol outlined below is designed as a self-validating system. An internal standard is used to account for variations in sample extraction and instrument response. The choice of a C18 column is based on the hydrophobic nature of the fatty acid backbone, ensuring proper retention and separation. Negative ion mode mass spectrometry is selected because the carboxylic acid group is readily deprotonated, yielding a strong signal for the $[M-H]^-$ ion.

Step-by-Step Methodology

- Sample Preparation & Lipid Extraction:
 - To 100 µL of sample (e.g., plasma), add 10 µL of a suitable internal standard (e.g., a deuterated analog like d4-9,10-DiHODE).
 - Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new tube.
- Solid Phase Extraction (SPE) for Cleanup & Concentration:
 - Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water to remove polar impurities.
 - Elute the analyte with 1 mL of methanol into a clean collection tube.
 - Evaporate the eluate to dryness under a stream of nitrogen gas.
 - Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

- Gradient: Start at 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): m/z 313.2 (for $[M-H]^-$).
 - Product Ions (Q3): Monitor specific fragment ions for quantification and confirmation (e.g., fragments resulting from water loss or cleavage of the carbon chain).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. erythro-9S,10R-DiHOME | C18H34O4 | CID 25320856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 9 10 dihydroxy 12Z octadecenoic acid [mzcloud.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+/-)-Threo-9,10-dihydroxy-12(Z)-octadecenoic acid | C18H34O4 | CID 25320862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9,10-DIHYDROXYSTEARIC ACID | 120-87-6 [chemicalbook.com]
- To cite this document: BenchChem. ["erythro-9,10-Dihydroxy-12(Z)-octadecenoic acid chemical structure and formula"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546596#erythro-9-10-dihydroxy-12-z-octadecenoic-acid-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com